1-butyl-4-hydroxy-N'-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide
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Overview
Description
1-butyl-4-hydroxy-N’-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound belongs to the quinoline family, which is known for its diverse biological activities and pharmaceutical importance.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-4-hydroxy-N’-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide typically involves multiple steps. One common method includes the condensation of 4-hydroxy-2-quinolone with an appropriate hydrazide under reflux conditions. The reaction is often catalyzed by acids such as methanesulfonic acid in methanol . The intermediate products are then further reacted with butylating agents to introduce the butyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
1-butyl-4-hydroxy-N’-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydrazide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
1-butyl-4-hydroxy-N’-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of 1-butyl-4-hydroxy-N’-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
Butylated Hydroxytoluene (BHT): Known for its antioxidant properties.
Butylated Hydroxyanisole (BHA): Used as a food preservative due to its ability to stabilize free radicals.
Uniqueness
1-butyl-4-hydroxy-N’-[(E)-1-methylpropylidene]-2-oxo-1,2-dihydro-3-quinolinecarbohydrazide is unique due to its specific structure, which allows it to interact with a wide range of biological targets. This versatility makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C18H23N3O3 |
---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
N-[(E)-butan-2-ylideneamino]-1-butyl-4-hydroxy-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C18H23N3O3/c1-4-6-11-21-14-10-8-7-9-13(14)16(22)15(18(21)24)17(23)20-19-12(3)5-2/h7-10,22H,4-6,11H2,1-3H3,(H,20,23)/b19-12+ |
InChI Key |
ZWKIPCQYKCXMMG-XDHOZWIPSA-N |
Isomeric SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)N/N=C(\C)/CC)O |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NN=C(C)CC)O |
Origin of Product |
United States |
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